Cudc-101

説明

HDAC/EGFR/HER2 Inhibitor this compound is a multi-targeted, small-molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor tyrosine kinase (EGFR/ErbB1), and human epidermal growth factor receptor 2 tyrosine kinase (HER2/neu or ErbB2) with potential antineoplastic activity. HDAC/EGFR/HER2 inhibitor this compound inhibits the activity of these three enzymes but the exact mechanism of action is presently unknown. This agent may help overcome resistance to inhibition of EGFR and Her2 through a simultaneous, synergistic inhibition of EGFR, Her2, and HDAC.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 7 investigational indications.

特性

IUPAC Name |

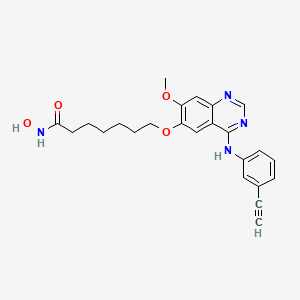

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVFNIUGLLCEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143784 |

Source

|

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012054-59-9 |

Source

|

| Record name | CUDC-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUDC-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CUDC-101: A Multi-Targeted Inhibitor of Key Oncogenic Pathways

A Technical Overview for Researchers and Drug Development Professionals

CUDC-101 is a potent, small-molecule inhibitor engineered to simultaneously target multiple key oncogenic pathways, offering a promising strategy to overcome the complexities of cancer cell signaling and drug resistance. This document provides a detailed examination of the molecular targets of this compound, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling cascades.

Core Molecular Targets

This compound is designed as a multi-targeted agent that concurrently inhibits the enzymatic activity of Histone Deacetylases (HDACs), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] This triple-action mechanism allows for a broader and potentially more synergistic anti-cancer effect compared to single-target agents.[1][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary molecular targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| HDAC | 4.4[5][6] |

| EGFR | 2.4[5][6] |

| HER2 | 15.7[5][6] |

This compound demonstrates potent inhibition of both class I and class II HDACs.[5] While its primary targets are HDAC, EGFR, and HER2, it exhibits significantly weaker activity against a panel of other protein kinases, highlighting its specificity.[5]

Signaling Pathways and Downstream Effects

The simultaneous inhibition of HDACs, EGFR, and HER2 by this compound leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.

EGFR/HER2 Signaling Cascade

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. This compound's inhibition of these receptors disrupts these pathways.

By blocking the kinase activity of EGFR and HER2, this compound prevents their phosphorylation and subsequent activation of downstream signaling molecules, including those in the PI3K/AKT/mTOR and ERK pathways.[3] This disruption ultimately leads to decreased cell proliferation and survival.

HDAC Inhibition and its Consequences

HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. This compound's inhibition of HDACs results in the hyperacetylation of both histone and non-histone proteins.

This increased acetylation, particularly of histones H3 and H4, leads to a more relaxed chromatin structure, facilitating the transcription of tumor suppressor genes.[5] Furthermore, the acetylation of non-histone proteins like p53 and α-tubulin can induce apoptosis and disrupt microtubule function, respectively.[5]

Synergistic Effects and Overcoming Resistance

A key advantage of this compound's multi-targeted approach is its ability to overcome resistance mechanisms that often plague single-agent therapies. For instance, the inhibition of HDACs can prevent the compensatory upregulation of other receptor tyrosine kinases, such as HER3 and MET, which is a known mechanism of resistance to EGFR and HER2 inhibitors.[1] this compound has been shown to suppress HER3 expression and Met amplification.[5]

Experimental Protocols

The determination of this compound's molecular targets and its inhibitory activity involved specific and validated experimental methodologies.

HDAC Inhibition Assay

The assessment of HDAC inhibitory activity was conducted using a colorimetric assay system.

Methodology:

-

HeLa cell nuclear extracts were utilized as the source of HDAC enzymes.[5]

-

A colorimetric artificial substrate was added to the reaction mixture.[5]

-

Different concentrations of this compound were introduced to the HeLa cell nuclear extracts in the presence of the substrate.[5]

-

The activity of Class I and II HDACs was assessed by measuring the colorimetric output, allowing for the determination of the IC50 value.[5]

EGFR and HER2 Kinase Activity Assays

The inhibitory effects of this compound on EGFR and HER2 kinase activity were quantified using specialized assay kits.

Methodology:

-

HTScan® EGF Receptor and HER2 Kinase Assay Kits (Cell Signaling Technology) were employed for the analysis.[4]

-

These kits typically utilize a solid-phase ELISA (enzyme-linked immunosorbent assay) format where a substrate is coated on a microplate.

-

The respective kinase (EGFR or HER2) is incubated with ATP and the test compound (this compound) in the wells.

-

The extent of substrate phosphorylation is then detected using a phospho-specific antibody and a colorimetric or chemiluminescent secondary antibody.

-

The signal intensity is inversely proportional to the inhibitory activity of this compound, from which the IC50 values were calculated.

In-Cellular Target Engagement and Downstream Effects

Western blot analysis was a key technique used to confirm the effects of this compound on its targets and downstream signaling pathways within cancer cell lines.

Methodology:

-

Cancer cell lines were treated with varying concentrations of this compound for specified durations.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membranes were probed with primary antibodies specific for total and phosphorylated forms of EGFR, HER2, AKT, and ERK, as well as for acetylated histones (H3 and H4), p53, and α-tubulin.

-

Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified to assess changes in protein levels and phosphorylation status.

Conclusion

This compound's unique ability to simultaneously inhibit HDAC, EGFR, and HER2 represents a significant advancement in the development of targeted cancer therapies. This multi-pronged approach not only disrupts critical oncogenic signaling pathways but also holds the potential to overcome the challenge of acquired drug resistance. The detailed understanding of its molecular targets and mechanisms of action, as outlined in this document, provides a solid foundation for its continued investigation and clinical development.

References

- 1. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

CUDC-101: A Multi-Targeted Inhibitor of HDAC, EGFR, and HER2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₆N₄O₄ | [4] |

| Molecular Weight | 434.5 g/mol | [2] |

| CAS Number | 1012054-59-9 | [4] |

| Appearance | Solid | [6] |

| Solubility | DMSO: >10 mM, DMF: 10 mg/ml, DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | [4][7] |

| SMILES | COC1=CC2=C(C(NC3=CC=CC(C#C)=C3)=NC=N2)C=C1OCCCCCCC(NO)=O | [4] |

| InChI | InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | [4] |

Mechanism of Action and Signaling Pathways

CUDC-101 exerts its anti-cancer effects through the simultaneous inhibition of Class I and II HDACs, EGFR, and HER2.[8][9] This dual-action mechanism synergistically disrupts key cancer signaling pathways.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of its primary targets at nanomolar concentrations.

| Target | IC₅₀ (nM) | Source |

| HDAC (HeLa Nuclear Extract) | 4.4 | [5][6] |

| HDAC1 | 4.5 | [4] |

| HDAC2 | 12.6 | [4] |

| HDAC4 | 13.2 | [4] |

| HDAC5 | 11.4 | [4] |

| EGFR | 2.4 | [5][6][9] |

| HER2 | 15.7 - 16.4 | [5][6][9] |

Off-Target Kinase Activity

This compound is selective for EGFR and HER2, showing significantly weaker activity against other protein kinases.

| Kinase | IC₅₀ (µM) | Source |

| KDR/VEGFR2 | 0.85 | [9] |

| Lyn | 0.84 | [9] |

| Lck | 5.91 | [9] |

| Abl-1 | 2.89 | [9] |

| FGFR-2 | 3.43 | [9] |

| Flt-3 | 1.5 | [9] |

| Ret | 3.2 | [9] |

Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits broad anti-proliferative activity across various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Various | Broad Range | 0.04 - 0.80 | |

| MDA-MB-468 | Breast | Synergistic activity observed | [3] |

| H1975 (T790M mutant) | Lung | Active | [3] |

| Anaplastic Thyroid Cancer Lines | Thyroid | Potent activity |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.

HDAC Inhibition Assay

This assay quantifies the ability of this compound to inhibit HDAC enzyme activity.

-

Enzyme Source: Use HeLa cell nuclear extracts as a source of Class I and II HDACs.

-

Assay Kit: Employ a commercial kit such as the Biomol Color de Lys system.

-

Procedure: a. Add varying concentrations of this compound to wells containing HeLa nuclear extract. b. Introduce a colorimetric artificial substrate to each well. c. Incubate to allow for the enzymatic reaction. d. Add the developer solution to stop the reaction and generate a colorimetric signal. e. Measurement: Read the absorbance at 405 nm using a microplate reader. The signal intensity is inversely proportional to HDAC activity.[9]

EGFR/HER2 Kinase Inhibition Assay

This protocol measures the inhibition of EGFR and HER2 kinase phosphorylation.

-

Procedure: a. Incubate the respective recombinant kinase (e.g., GST-EGFR fusion protein) with a synthetic biotinylated peptide substrate. b. Add varying concentrations of this compound in the presence of ATP (e.g., 400 µM) to initiate the kinase reaction. c. Capture the phosphorylated substrate on streptavidin-coated 96-well plates. d. Detection: Use an anti-phospho-tyrosine primary antibody followed by a europium-labeled secondary antibody to detect the level of substrate phosphorylation. e. Add an enhancement solution. f. Measurement: Measure the time-resolved fluorescence at 615 nm with a suitable microplate reader.[9]

Cell Viability / Proliferation Assay (MTT-based)

This colorimetric assay assesses the impact of this compound on cell viability.

-

Cell Plating: Seed cancer cells in 96-well flat-bottomed plates at a density of 3,000-10,000 cells per well and allow them to attach.

-

Treatment: Replace the medium with fresh medium (e.g., containing 0.5% FBS) with varying concentrations of this compound (typically ranging from 0 to 20 µM). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL stock solution of Thiazolyl Blue Tetrazolium Bromide (MTT) to each well.

-

Incubation: Incubate for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at a wavelength between 570-590 nm. Cell viability is directly proportional to the absorbance reading.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following this compound treatment.

-

Cell Lysis: Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p-EGFR, total EGFR, p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.[1][6]

-

Washing: Wash the membrane multiple times with washing buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a corresponding horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID mice).[6] All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ ARP-1 cells) into the flank of each mouse.[6]

-

Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size.

-

Drug Administration: Administer this compound or a vehicle control to the mice. The route and schedule can vary; for example, 30 mg/kg administered daily via intravenous (i.v.) or intraperitoneal (i.p.) injection.[8][6]

-

Monitoring: Monitor tumor size (using calipers), body weight, and the general health of the mice regularly.[6]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like cleaved caspase-3 or acetylated histone H3).[8][6]

Conclusion

This compound represents a significant advancement in the design of cancer therapeutics. By integrating HDAC, EGFR, and HER2 inhibition into a single molecule, it offers a powerful strategy to combat the complexity and adaptability of tumors. The data presented in this guide underscore its potent and broad-spectrum anti-cancer activity, providing a solid foundation for its continued investigation and clinical development. The detailed protocols offer a resource for researchers aiming to explore the full potential of this multi-targeted inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Cudc-101: A Multi-Targeted Inhibitor Demonstrating Efficacy Across Diverse Cancer Types

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cudc-101, a first-in-class small molecule, has emerged as a promising anti-cancer agent due to its unique ability to simultaneously inhibit histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This multi-targeted approach allows this compound to disrupt critical oncogenic signaling pathways, overcome drug resistance mechanisms, and induce anti-proliferative and pro-apoptotic effects in a broad spectrum of human cancers. This guide provides a comprehensive overview of the cancer types in which this compound has shown effectiveness, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Efficacy in Various Cancer Types: A Quantitative Overview

This compound has demonstrated potent anti-tumor activity in both in vitro and in vivo preclinical models of various cancers, including those that have developed resistance to single-target therapies.

In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide range of cancer cell lines, showcasing its broad-spectrum efficacy.

| Cancer Type | Cell Line | IC50 (µM) | Additional Notes |

| Anaplastic Thyroid Cancer | 8505c | 0.15[1] | - |

| C-643 | 1.66[1] | - | |

| SW-1736 | 1.66[1] | - | |

| Non-Small Cell Lung Cancer | H358 | - | Sensitive to this compound[2] |

| A549 | - | Erlotinib-resistant, sensitive to this compound[2] | |

| H1975 | - | Harbors EGFR-T790M mutation, sensitive to this compound | |

| Breast Cancer | MDA-MB-468 | - | HER2-negative, EGFR-overexpressing, sensitive to this compound[2] |

| MDA-MB-231 | - | Triple-negative, sensitive to this compound[3] | |

| MCF-7 | - | Estrogen receptor-positive, sensitive to this compound[3] | |

| Colorectal Cancer | HCT116 | - | K-ras mutant, sensitive to this compound[2] |

| Pancreatic Cancer | HPAC | - | EGFR/HER2-expressing, sensitive to this compound[2] |

| Head and Neck Squamous Cell Carcinoma | CAL-27 | - | EGFR-overexpressing, sensitive to this compound[2] |

| Liver Cancer | Hep-G2 | - | Sensitive to this compound[2] |

| Multiple Myeloma | ARP-1 | - | Sensitive to this compound |

| CAG | - | Sensitive to this compound |

In Vivo Tumor Growth Inhibition

Xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and regression upon this compound treatment.

| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |

| Liver Cancer | Hep-G2 | 120 mg/kg/day | Tumor regression[2] |

| Non-Small Cell Lung Cancer | A549 (erlotinib-resistant) | 120 mg/kg | Potent inhibition of tumor growth[2] |

| H358 | Dose-dependent | Inhibition of tumor growth[2] | |

| Breast Cancer | MDA-MB-468 | - | Significant tumor regression[2] |

| Head and Neck Cancer | CAL-27 | - | Significant tumor regression[2] |

| Colorectal Cancer | HCT116 | - | Inhibition of tumor growth[2] |

| Pancreatic Cancer | HPAC | - | Inhibition of tumor growth[2] |

| Anaplastic Thyroid Cancer | Metastatic mouse model | - | Inhibited tumor growth and metastases, prolonged survival[1] |

| Multiple Myeloma | ARP-1 | 30 mg/kg, daily | Significant inhibition of tumor growth |

Core Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by simultaneously targeting key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Its dual inhibition of receptor tyrosine kinases (EGFR, HER2) and histone deacetylases (HDACs) leads to a synergistic blockade of downstream pathways.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.

Materials:

-

Cancer cell lysates (treated and untreated with this compound)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, anti-acetyl-histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

This compound formulation for injection

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., intravenously or intraperitoneally) to the treatment group according to the desired schedule and dose.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound has demonstrated significant anti-cancer efficacy across a wide range of tumor types in preclinical studies. Its multi-targeted mechanism of action, which involves the simultaneous inhibition of HDAC, EGFR, and HER2, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar multi-targeted inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.

References

CUDC-101: A Multi-Targeted Approach to Overcoming Drug Resistance in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. CUDC-101, a first-in-class small molecule inhibitor, has emerged as a promising strategy to counteract this phenomenon. By simultaneously targeting histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), this compound disrupts multiple oncogenic signaling pathways and cellular processes that contribute to resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action in overcoming drug resistance, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Introduction

The development of targeted therapies has revolutionized cancer treatment; however, the emergence of both intrinsic and acquired resistance limits their long-term efficacy. Resistance mechanisms are complex and varied, often involving the activation of bypass signaling pathways, mutations in the drug target, or epigenetic modifications that alter gene expression.

This compound is a novel compound designed to address the multifaceted nature of drug resistance. Its unique ability to inhibit both receptor tyrosine kinases (EGFR and HER2) and a key family of epigenetic regulators (HDACs) allows it to exert a multi-pronged attack on cancer cells.[1] This dual-action approach not only directly inhibits primary oncogenic drivers but also mitigates the compensatory signaling pathways that cancer cells often exploit to evade single-agent therapies.[1][2]

Quantitative Data: Efficacy of this compound in Drug-Resistant Models

The potency of this compound has been demonstrated across a range of cancer cell lines, including those that have developed resistance to conventional EGFR inhibitors like erlotinib.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| HDAC | 4.4 | [3][4] |

| EGFR | 2.4 | [3][4] |

| HER2 | 15.7 | [3][4] |

Table 2: Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Erlotinib IC50 (µM) | Vorinostat IC50 (µM) | Reference |

| H1993 | NSCLC | MET-overexpressing, Erlotinib-resistant | ~0.1 | >10 | ~2.5 | [5] |

| NCI-H441 | NSCLC | MET-overexpressing, Erlotinib-resistant | ~0.2 | >10 | ~5 | [5] |

| Hs746T | Gastric Cancer | MET-overexpressing, Erlotinib-resistant | ~0.1 | >10 | ~2 | [5] |

| 8505c | Anaplastic Thyroid Cancer | - | 0.15 | - | - | [2] |

| C-643 | Anaplastic Thyroid Cancer | - | 1.66 | - | - | [2] |

| SW-1736 | Anaplastic Thyroid Cancer | - | 1.66 | - | - | [2] |

| A549 | NSCLC | Erlotinib-resistant | Potent Inhibition | - | - | [3] |

| MDA-MB-468 | Breast Cancer | Lapatinib-resistant, HER2-negative, EGFR-overexpressing | Significant Regression | - | - | [3] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Erlotinib-resistant A549 NSCLC | 120 mg/kg | Potent inhibition of tumor growth | [4] |

| Erlotinib-sensitive H358 NSCLC | 15, 30, 60 mg/kg, i.v. | Dose-dependent inhibition of tumor growth | [4] |

| Lapatinib-resistant, HER2-negative, EGFR-overexpressing MDA-MB-468 breast cancer | 120 mg/kg | Significant tumor regression | [4] |

| Hep-G2 liver cancer | 120 mg/kg/day | 30% tumor regression | [6] |

Core Signaling Pathways and Mechanisms of Action

This compound's efficacy in overcoming drug resistance stems from its ability to modulate multiple, interconnected signaling pathways.

Inhibition of EGFR/HER2 and Downstream Signaling

EGFR and HER2 are key receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation. This compound directly inhibits the kinase activity of both EGFR and HER2.

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt/mTOR and MAPK/ERK pathways.

HDAC Inhibition and Epigenetic Reprogramming

HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, HDACs can silence tumor suppressor genes. This compound's inhibition of HDACs leads to histone hyperacetylation, reactivation of silenced tumor suppressors, and cell cycle arrest.[3]

Caption: this compound inhibits HDAC, leading to histone acetylation and increased tumor suppressor gene expression.

Overcoming Resistance via MET and AXL Signaling Inhibition

Activation of the MET and AXL receptor tyrosine kinases is a known mechanism of resistance to EGFR inhibitors.[7] this compound has been shown to inhibit MET and AXL-mediated signaling, thereby circumventing this resistance pathway.[7][8] The HDAC inhibitory activity of this compound contributes to the downregulation of MET expression.[8]

Caption: this compound overcomes resistance by inhibiting the MET and AXL signaling pathways.

Experimental Protocols

Cell Viability Assay

-

Cell Plating: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of this compound or control compounds for 72 hours.

-

MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, acetylated-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Administer this compound or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the specified dosing schedule.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further pharmacodynamic analysis.

Conclusion

This compound represents a significant advancement in the strategy to combat drug resistance in cancer. Its multi-targeted mechanism of action, which simultaneously inhibits key oncogenic drivers and epigenetic regulators, allows it to overcome the complex and redundant signaling networks that cancer cells use to survive and proliferate. The preclinical data strongly support the continued investigation of this compound in clinical settings, particularly in patient populations that have developed resistance to single-agent targeted therapies. This technical guide provides a foundational understanding of this compound's role in overcoming drug resistance, offering valuable insights for researchers and clinicians working to develop more effective cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

CUDC-101: A Multi-Targeted Inhibitor of Signal Transduction Pathways in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CUDC-101 is a first-in-class small molecule inhibitor that uniquely combines histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) inhibition within a single molecular entity. This multi-targeted approach allows this compound to concurrently suppress key oncogenic signaling pathways, offering a promising strategy to overcome the limitations of single-target therapies, including acquired resistance. This technical guide provides an in-depth overview of the effects of this compound on critical signal transduction pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

The development of targeted cancer therapies has revolutionized oncology; however, the efficacy of agents aimed at a single molecular target is often limited by intrinsic or acquired resistance. This compound was designed to address this challenge by simultaneously engaging three clinically validated cancer targets: HDACs, EGFR, and HER2.[1][2] By integrating functionalities against both epigenetic and receptor tyrosine kinase-driven signaling, this compound exerts potent anti-proliferative, pro-apoptotic, and anti-metastatic effects across a broad range of cancer types.[3] This guide will dissect the molecular mechanisms through which this compound modulates these interconnected signaling networks.

Core Mechanism of Action

This compound's innovative design allows it to exert a multi-pronged attack on cancer cell signaling. It inhibits the enzymatic activity of Class I and II HDACs, leading to the accumulation of acetylated histones and non-histone proteins, thereby modulating gene expression.[4] Concurrently, it blocks the kinase activity of EGFR and HER2, preventing their autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways.[5]

Quantitative Data Presentation

The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against its intended targets and its anti-proliferative activity in a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| HDAC | 4.4 | Cell-free |

| EGFR | 2.4 | Cell-free |

| HER2 | 15.7 | Cell-free |

| HDAC1 | 4.5 | Cell-free |

| HDAC6 | 5.1 | Cell-free |

| HDAC3 | 9.1 | Cell-free |

| Data sourced from[4][5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SK-BR-3 | Breast Cancer | 0.04 |

| MDA-MB-231 | Breast Cancer | 0.1 |

| HepG2 | Liver Cancer | 0.13 |

| 8505c | Anaplastic Thyroid Cancer | 0.15 |

| SK-HEP1 | Liver Cancer | 0.22 |

| C-643 | Anaplastic Thyroid Cancer | 1.66 |

| SW-1736 | Anaplastic Thyroid Cancer | 1.66 |

| Data sourced from[1][4] |

Effects on Signal Transduction Pathways

EGFR/HER2 Signaling Cascade

This compound directly inhibits the kinase activity of EGFR and HER2, preventing their phosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell growth and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][6] Studies have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of EGFR and HER2, as well as downstream effectors like AKT and ERK.[1][7] Furthermore, this compound has been observed to suppress HER3 expression and overcome resistance mechanisms associated with MET amplification.[4]

HDAC-Mediated Regulation

The HDAC inhibitory activity of this compound results in hyperacetylation of histone and non-histone proteins. This epigenetic modification alters chromatin structure and modulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[4] For instance, this compound has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 and decrease the expression of anti-apoptotic proteins such as survivin and Bcl-xL.[1][6]

Experimental Protocols

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., T24, ARP-1) at a density of 6x10^5 cells/well in 6-well plates.[7][8] After cell attachment, treat with varying concentrations of this compound for the desired duration (e.g., 48 hours).[7]

-

Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[7]

-

Gel Electrophoresis and Transfer: Load 30-50 µg of protein per lane onto an SDS-PAGE gel.[9] After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-acetyl-histone H3) overnight at 4°C with gentle shaking. Recommended starting dilution for primary antibodies is 1:1000.[9][10]

-

Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[10] After further washes, visualize protein bands using an ECL detection reagent.

Cell Viability (MTT) Assay

Objective: To determine the anti-proliferative effect of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4][11]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for 48-72 hours.[7][11]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

In Vitro Kinase Assay

Objective: To quantify the inhibitory effect of this compound on EGFR and HER2 kinase activity.

Methodology:

-

Assay Setup: Use a commercially available kinase assay kit (e.g., HTScan® EGFR/HER2 Kinase Assay Kit).

-

Reaction Mixture: In a 96-well plate, incubate the recombinant GST-EGFR or HER2 fusion protein with a synthetic biotinylated peptide substrate, 400 µM ATP, and varying concentrations of this compound.[4]

-

Substrate Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate to capture the phosphorylated substrate.[4]

-

Detection: Add an anti-phospho-tyrosine antibody followed by a europium-labeled secondary antibody. After adding an enhancement solution, measure the time-resolved fluorescence at 615 nm.[4]

HDAC Activity Assay

Objective: To measure the inhibition of HDAC enzymatic activity by this compound.

Methodology:

-

Enzyme Source: Use HeLa cell nuclear extracts as a source of HDACs.[4]

-

Assay Reaction: In a 96-well plate, incubate the HeLa nuclear extract with a colorimetric artificial HDAC substrate in the presence of varying concentrations of this compound.[4]

-

Development and Measurement: Add a developer solution to stop the reaction and generate a colorimetric signal. Measure the absorbance at 405 nm using a microplate reader.[4]

Cell Migration (Transwell) Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Methodology:

-

Cell Preparation: Treat cells with this compound or vehicle for 24 hours.[1]

-

Transwell Seeding: Trypsinize and plate an equal number of viable cells into the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.[12]

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[12]

-

Incubation: Incubate the plate for 22-24 hours at 37°C.[1][12]

-

Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a solution like Diff-Quik or crystal violet.[1] Count the migrated cells in several microscopic fields.

Conclusion

This compound represents a significant advancement in the design of multi-targeted cancer therapeutics. Its ability to simultaneously inhibit HDAC, EGFR, and HER2 signaling pathways provides a robust mechanism to counteract the complexity and adaptability of cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the preclinical and clinical potential of this compound and similar multi-targeted agents. The synergistic blockade of key oncogenic pathways by this compound holds considerable promise for improving therapeutic outcomes in a variety of malignancies, including those resistant to conventional single-agent therapies.

References

- 1. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. biotium.com [biotium.com]

- 12. pubcompare.ai [pubcompare.ai]

CUDC-101's Induction of Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which CUDC-101, a multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), induces apoptosis in tumor cells.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action

This compound exerts its potent anti-cancer effects by simultaneously targeting multiple oncogenic pathways.[2] By inhibiting HDACs, it leads to the acetylation of histone and non-histone proteins, thereby modulating gene expression.[3] Its inhibition of EGFR and HER2 blocks downstream signaling cascades crucial for cell proliferation and survival.[2] The synergistic inhibition of these pathways leads to cell cycle arrest and induction of caspase-dependent apoptosis in a broad range of cancer cell types.[4][5]

Data Presentation: Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| 8505c | Anaplastic Thyroid Cancer | 0.15 | [6] |

| C-643 | Anaplastic Thyroid Cancer | 1.66 | [6] |

| SW-1736 | Anaplastic Thyroid Cancer | 1.66 | [6] |

| MCF-7 | Breast Cancer | 0.55 | |

| MDA-MB-231 | Breast Cancer | 0.1 | [3] |

| SK-BR-3 | Breast Cancer | 0.04 | [3] |

| HepG2 | Liver Cancer | 0.13 | [3] |

| A549 | Non-Small Cell Lung Cancer | - | [3] |

| H358 | Non-Small Cell Lung Cancer | - | [3] |

| H1975 | Non-Small Cell Lung Cancer | - | [7] |

| HCT116 | Colorectal Cancer | - | [3] |

| HPAC | Pancreatic Cancer | - | [3] |

| PANC-1 | Pancreatic Cancer | - | [8] |

| MIA PaCa-2 | Pancreatic Cancer | - | [8] |

| T24 | Bladder Cancer | - | [9] |

| T24-EGFR-OE | Bladder Cancer | - | [9] |

| AMO1 | Multiple Myeloma | - | [4] |

| ARP-1 | Multiple Myeloma | - | [4] |

| CAG | Multiple Myeloma | - | [4] |

| L363 | Multiple Myeloma | - | [4] |

| LP-1 | Multiple Myeloma | - | [4] |

| OPM2 | Multiple Myeloma | - | [4] |

Note: Some IC50 values were not explicitly quantified in the provided search results and are indicated with a "-".

Table 2: this compound Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | Treatment Conditions | Apoptosis Rate (%) | Citation |

| PANC-1 | Pancreatic Cancer | This compound | 5.6 | |

| PANC-1 | Pancreatic Cancer | Gemcitabine + this compound | 39.2 | |

| MIA PaCa-2 | Pancreatic Cancer | This compound | 15.9 | |

| MIA PaCa-2 | Pancreatic Cancer | Gemcitabine + this compound | 57.2 | |

| MCF-7 | Breast Cancer | 2 Gy Protons + this compound | Significantly Increased | [10] |

| MCF-7 | Breast Cancer | 6 Gy Protons + this compound | Significantly Increased | [10] |

| MDA-MB-231 | Breast Cancer | 2 Gy Protons + this compound | Significantly Increased | [10] |

| MDA-MB-231 | Breast Cancer | 6 Gy Protons + this compound | Significantly Increased | [10] |

Signaling Pathways Modulated by this compound in Apoptosis Induction

This compound induces apoptosis through the modulation of several key signaling pathways. The primary targets are the EGFR/HER2 and HDAC pathways, with downstream effects on the PI3K/Akt/mTOR and MAPK/ERK pathways.

Caption: this compound inhibits EGFR, HER2, and HDAC, leading to the suppression of pro-survival pathways (PI3K/Akt/mTOR and MAPK/ERK) and the induction of apoptosis through caspase activation and PARP cleavage.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[11]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).[9]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection and quantification of apoptotic cells using flow cytometry.[12]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[13]

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

-

Analyze the cells by flow cytometry within one hour.

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining followed by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptosis-related proteins following this compound treatment.[14]

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-survivin, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.[15]

-

Determine the protein concentration of the lysates using a BCA assay.[15]

-

Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[9]

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: General workflow for Western blotting to analyze the expression of apoptosis-related proteins.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in tumor cells through a multi-targeted mechanism of action. By simultaneously inhibiting HDAC, EGFR, and HER2, it effectively overcomes resistance mechanisms and potently suppresses tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating its therapeutic potential.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]

- 8. Antitumor activity of the novel HDAC inhibitor this compound combined with gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

CUDC-101: An In-Depth Technical Guide to its Core Cell Cycle Arrest Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-101 is a first-in-class, multi-targeted small molecule inhibitor engineered to simultaneously antagonize histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This unique pharmacological profile allows this compound to exert potent anti-proliferative and pro-apoptotic effects across a broad spectrum of cancer cell lines. A primary mechanism underpinning its therapeutic efficacy is the induction of G2/M cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

The circumvention of apoptosis and the deregulation of the cell cycle are hallmarks of cancer. Conventional targeted therapies, while effective, are often limited by the development of resistance, frequently driven by the activation of compensatory signaling pathways. This compound was designed to overcome these limitations by concurrently inhibiting key nodes in oncogenic signaling. Its ability to induce a robust G2/M phase arrest in the cell cycle is a critical component of its anti-tumor activity, preventing cancer cells from proceeding through mitosis and ultimately leading to apoptosis. This document will dissect the intricate signaling cascades modulated by this compound that culminate in this cell cycle blockade.

Core Mechanism of Action: G2/M Cell Cycle Arrest

This compound instigates G2/M cell cycle arrest through a multi-pronged approach, primarily by modulating the expression and activity of key cell cycle regulatory proteins. This is achieved through its simultaneous inhibition of HDACs, EGFR, and HER2, which in turn impacts downstream signaling pathways crucial for cell cycle progression.

Inhibition of Upstream Signaling Pathways

This compound's inhibitory action on EGFR and HER2 directly attenuates the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][2] These pathways are frequently hyperactivated in cancer and play a pivotal role in promoting cell proliferation and survival. By blocking these upstream signals, this compound curtails the pro-proliferative signals that drive cells through the G1/S and G2/M checkpoints. Furthermore, its HDAC inhibitory activity leads to the acetylation of histones and other non-histone proteins, resulting in changes in gene expression that favor cell cycle arrest and apoptosis.[3]

Caption: this compound inhibits key upstream signaling pathways.

Modulation of Cell Cycle Regulatory Proteins

The convergence of these inhibited upstream pathways leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) p21WAF1/CIP1 and p27Kip1.[2][4] These proteins are critical regulators of cell cycle progression, and their increased expression leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cell division cycle 2 (CDC2, also known as CDK1). The inhibition of these CDKs prevents the phosphorylation of their substrates, which is necessary for the G2 to M phase transition. Consequently, the expression of key mitotic proteins such as Cyclin B1 is decreased, leading to a halt in the cell cycle at the G2/M checkpoint.[2]

Caption: this compound modulates key cell cycle regulatory proteins.

Quantitative Data on this compound-Induced G2/M Arrest

The efficacy of this compound in inducing G2/M cell cycle arrest has been demonstrated across a variety of cancer cell lines in a dose-dependent manner. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cell Lines

| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) |

| ARP-1 | 0 | 12.5 ± 1.5 |

| 0.2 | 18.2 ± 2.1 | |

| 0.4 | 25.6 ± 2.8 | |

| 0.8 | 38.4 ± 3.5 | |

| CAG | 0 | 10.8 ± 1.2 |

| 0.2 | 15.1 ± 1.8 | |

| 0.4 | 22.3 ± 2.5 | |

| 0.8 | 31.7 ± 3.1 |

Data adapted from a study on multiple myeloma cells treated for 24 hours.[4]

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) | Time (hours) |

| MDA-MB-231 | 0 | 15.2 ± 1.7 | 24 |

| 0.6 | 28.9 ± 3.2 | 24 | |

| 0 | 14.8 ± 1.6 | 48 | |

| 0.6 | 35.1 ± 3.9 | 48 | |

| MCF-7 | 0 | 11.3 ± 1.3 | 24 |

| 0.3 | 19.8 ± 2.2 | 24 | |

| MCF-10A | 0 | 9.5 ± 1.1 | 24 |

| 2.7 | 25.4 ± 2.9 | 24 |

Data adapted from a study on breast cancer cell lines.[5][6][7]

Table 3: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | This compound Concentration (µM) | % of Apoptotic Cells (Early + Late) (Mean ± SD) |

| H3255L858R | 0.2 | 29.8 ± 3.3 |

| 0.4 | 35.0 ± 3.8 | |

| 0.8 | 48.9 ± 5.1 | |

| 1.6 | 60.7 ± 6.5 |

Data adapted from a study on NSCLC cells treated for 48 hours.[3]

Experimental Protocols

Cell Culture and Treatment

A variety of human cancer cell lines, including but not limited to multiple myeloma (ARP-1, CAG), breast cancer (MDA-MB-231, MCF-7, MCF-10A), and non-small cell lung cancer (H3255) cell lines, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][4][7] For experimental procedures, cells are seeded at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time periods.

Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

-

Cell Harvest: Following treatment with this compound, cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are then incubated at -20°C for at least 2 hours.[8]

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[2] PI intercalates with DNA, and RNase A digests RNA to ensure that the fluorescence signal is proportional to the DNA content.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence emission of PI. The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.[1][8][9]

Western Blot Analysis

Detailed Protocol:

-

Protein Extraction: After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p21, p27, CDC2, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic strategy by virtue of its multi-targeted inhibition of key oncogenic drivers. Its ability to potently induce G2/M cell cycle arrest is a central pillar of its anti-cancer activity. This is achieved through the coordinated downregulation of pro-proliferative signaling pathways and the upregulation of critical cell cycle inhibitors. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation multi-targeted cancer therapies.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Cytotoxicity and inhibitory potential of this compound in non-small cell lung cancer cells with rare EGFR L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Target Inhibitor this compound Impairs DNA Damage Repair and Enhances Radiation Response in Triple-Negative Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. protocols.io [protocols.io]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Inhibition of HER2 Signaling by CUDC-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-101 is a first-in-class, multi-targeted small molecule engineered to simultaneously inhibit histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3] This dual-action approach of targeting both receptor tyrosine kinases (RTKs) and epigenetic regulators offers a synergistic strategy to combat cancer. By blocking key signaling pathways and attenuating compensatory mechanisms, this compound demonstrates potent antiproliferative and proapoptotic activity, particularly in tumor models that have developed resistance to single-target agents.[1] This guide provides a comprehensive overview of the mechanism, quantitative inhibitory data, experimental methodologies, and signaling pathways related to this compound's inhibition of HER2 signaling.

Core Mechanism of Action

-

Direct Kinase Inhibition: this compound directly binds to the ATP-binding pocket of the HER2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[5]

-

Disruption of Downstream Pathways: By inhibiting HER2, this compound effectively blocks the two primary downstream signaling axes:

-

Overcoming Drug Resistance: A significant advantage of this compound is its ability to counteract common resistance mechanisms. Single-agent RTK inhibitors can be rendered ineffective by the activation of compensatory pathways, such as those involving c-MET or AXL.[1][8] The HDAC inhibitory component of this compound suppresses the expression and signaling of these alternative pathways, thereby maintaining sensitivity in otherwise resistant cancer cells.[1][8]

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The data below is summarized for clarity and comparison.

Table 1: In Vitro Enzymatic Inhibitory Activity

| Target | IC₅₀ (nM) | Source(s) |

| HER2 | 15.7 | [9][10] |

| EGFR | 2.4 | [9][10] |

| HDAC (pan) | 4.4 | [9][10] |

| HDAC1 | 4.5 | [10] |

| HDAC2 | 12.6 | [10] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Key Feature(s) | IC₅₀ (µM) | Source(s) |

| SK-BR-3 | Breast Cancer | HER2-positive | 0.04 | [9] |

| BT-474 | Breast Cancer | HER2-positive | Not specified, but potent inhibition shown | [4] |

| MDA-MB-468 | Breast Cancer | Lapatinib-resistant, HER2-negative, EGFR-overexpressing | Not specified, but potent inhibition shown | [10] |

| HPAC | Pancreatic Cancer | EGFR/HER2-expressing | Not specified, but potent inhibition shown | [9] |

| H1975 | NSCLC | Erlotinib-resistant (EGFR-T790M) | Not specified, but potent inhibition shown | [4] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment & Dose | Outcome | Source(s) |

| MDA-MB-468 | Breast Cancer | 120 mg/kg | Significant tumor regression | [10] |

| CAL-27 | Head and Neck | 120 mg/kg | Significant tumor regression | [10] |

| HPAC | Pancreatic Cancer | Not specified | Tumor growth inhibition | [9] |

| Hep-G2 | Liver Cancer | 120 mg/kg/day | Tumor regression | [9] |

Visualizing this compound's Impact on Signaling

Diagrams generated using Graphviz DOT language illustrate the complex interactions within the HER2 pathway and the points of intervention by this compound.

Caption: this compound directly inhibits HER2/EGFR kinases and indirectly represses HER2/3 and c-MET via HDAC inhibition.

Caption: this compound's dual HDAC/RTK inhibition circumvents resistance mechanisms that limit single-target therapies.

Caption: A standard workflow for assessing HER2 phosphorylation levels following this compound treatment via Western Blot.

Key Experimental Protocols

The following sections describe the methodologies used to characterize the activity of this compound.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 and EGFR kinases.

-

Methodology:

-

Procedure:

-

Recombinant human HER2 or EGFR kinase is incubated with a specific biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

Serial dilutions of this compound (or control inhibitor) are added to the reaction wells.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

A europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

-

The signal is read on a microplate reader, and the IC₅₀ value is calculated using non-linear regression analysis.

-

HDAC Activity Assay

-

Objective: To measure the inhibition of Class I and II HDAC enzymes.

-

Methodology:

-

Procedure:

-

A source of HDAC enzymes (e.g., HeLa cell nuclear extract) is incubated with varying concentrations of this compound.[9]

-

A colorimetric artificial substrate, which contains an acetylated lysine residue, is added.

-

The reaction proceeds, allowing active HDACs to deacetylate the substrate.

-

A developer solution is added, which produces a yellow color only from the deacetylated substrate.

-

The absorbance is measured at 405 nm using a microplate reader.[9]

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.

-

Cell-Based Assays

-

Objective: To assess the antiproliferative and apoptotic effects of this compound on cancer cell lines.

-

Methodology (Cell Viability - MTT Assay): [7]

-

Cell Plating: Cancer cells (e.g., SK-BR-3) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read at ~570 nm. The results are used to calculate the IC₅₀ for cell growth inhibition.

-

Western Blotting

-

Objective: To analyze changes in the expression and phosphorylation status of HER2 and its downstream signaling proteins.

-

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total-HER2, phospho-HER2 (p-HER2), total-AKT, p-AKT, etc., followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.

-

Clinical Development Summary

This compound has been evaluated in Phase I clinical trials for patients with advanced solid tumors.[5][11] In a first-in-human study, the maximum tolerated dose (MTD) was established at 275 mg/m² , administered as a 1-hour intravenous infusion for five consecutive days every two weeks.[5][11] The trial demonstrated that this compound was generally well-tolerated and showed preliminary evidence of single-agent antitumor activity, including a partial response in a patient with gastric cancer and stable disease in six other patients.[5] Pharmacodynamic analyses of patient skin biopsies confirmed target engagement by showing an increase in acetylated histone H3, indicating effective HDAC inhibition at the MTD.[5][11]

Conclusion